Cas no 475638-35-8 (2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one)

475638-35-8 structure
Nombre del producto:2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one
Número CAS:475638-35-8
MF:C15H18N2O3
Megavatios:274.315023899078
MDL:MFCD03617945
CID:3106251
PubChem ID:380991
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one Propiedades químicas y físicas
Nombre e identificación
-
- 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- 475638-35-8
- NCI60_023334
- 2,3-dimethoxy-6H,7H,8H,9H,10H-azepino[2,1-b]quinazolin-12-one
- EN300-07049
- CS-0220609
- AKOS001044056
- 2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
- CHEMBL2009703
- 2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one
- G37298
- 1W-0932
- Z55667739
- MFCD03617945
- AUA63835
- 2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one
-
- MDL: MFCD03617945
- Renchi: InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3
- Clave inchi: XDUNCLSLEFOXHI-UHFFFAOYSA-N
- Sonrisas: COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC
Atributos calculados
- Calidad precisa: 274.13174244g/mol
- Masa isotópica única: 274.13174244g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 2
- Complejidad: 410
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 51.1Ų
- Xlogp3: 1.6
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1W-0932-10MG |
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | >95% | 10mg |
£63.00 | 2025-02-09 | |
TRC | B432773-50mg |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B432773-100mg |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | 100mg |
$ 70.00 | 2022-06-07 | ||
Key Organics Ltd | 1W-0932-1G |
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | >95% | 1g |
£166.00 | 2025-02-09 | |
abcr | AB298959-5 g |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one; . |
475638-35-8 | 5g |
€1138.30 | 2023-06-21 | ||
Key Organics Ltd | 1W-0932-0.5G |
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one |
475638-35-8 | >95% | 0.5g |
£83.00 | 2025-02-09 | |
Aaron | AR00IS15-100mg |
2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one |
475638-35-8 | 95% | 100mg |
$111.00 | 2025-03-21 | |
1PlusChem | 1P00IRST-10g |
2,3-dimethoxy-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one |
475638-35-8 | 95% | 10g |
$1731.00 | 2024-05-01 | |
A2B Chem LLC | AI75037-2.5g |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one |
475638-35-8 | 97% | 2.5g |
$438.00 | 2024-04-20 | |
A2B Chem LLC | AI75037-100mg |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6h)-one |
475638-35-8 | 97% | 100mg |
$101.00 | 2024-04-20 |
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one Literatura relevante
-
1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
5. Back matter
475638-35-8 (2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one) Productos relacionados
- 898771-26-1(4-PIPERIDINOMETHYL-4'-THIOMETHYLBENZOPHENONE)
- 2227728-71-2(5-methoxy-7-(2R)-oxiran-2-yl-2,3-dihydro-1,4-benzodioxine)
- 2249690-04-6(1-(6,7-Dihydro-2-methylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-(dimethylamino)-2-buten-1-one)
- 1376236-50-8(1,3-Benzenedicarboxamide, N1-[cyano(2-methylphenyl)methyl]-N3-propyl-)
- 80784-70-9(2-(1,3-Dioxaindan-5-yl)ethanethioamide)
- 655254-90-3(Thieno[2,3-d]pyrimidine-6-carboxaldehyde, 4-amino-)
- 2138071-10-8(1-methyl-3-{thieno[3,4-b]thiophen-2-yl}-1H-pyrazol-5-amine)
- 51291-11-3(5-Acetoacetyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione)
- 2228239-64-1(2-hydroxy-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)
- 941969-54-6(ethyl 1-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonylpiperidine-3-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:475638-35-8)2,3-Dimethoxy-7,8,9,10-tetrahydroazepino2,1-bquinazolin-12(6H)-one

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):188.0/675.0